molecular formula C10H13ClN2O2 B3276335 3-Amino-5-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride CAS No. 639478-57-2

3-Amino-5-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride

Cat. No.: B3276335
CAS No.: 639478-57-2
M. Wt: 228.67 g/mol
InChI Key: BUEZWGSXVIIUKR-UHFFFAOYSA-N
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Description

3-Amino-5-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride is a chemical compound with the molecular formula C10H13ClN2O2 and a molecular weight of 228.68 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate starting materials, such as 3,4-dihydroquinolin-2(1H)-one and appropriate reagents for introducing the amino and methoxy groups.

  • Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps to remove any impurities and ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form different oxidation products.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation may result in the formation of quinone derivatives, while reduction may yield different amines.

Scientific Research Applications

3-Amino-5-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride has several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may be used in biological studies to investigate its effects on various biological systems.

  • Medicine: The compound has potential medicinal applications, including its use as a precursor for pharmaceuticals.

  • Industry: It can be utilized in the development of new materials and chemicals.

Mechanism of Action

The mechanism by which 3-Amino-5-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

3-Amino-5-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride can be compared with other similar compounds, such as:

  • 3-Amino-3,4-dihydroquinolin-2(1H)-one: This compound lacks the methoxy group present in this compound.

  • 4-Hydroxy-2-quinolones: These compounds have a hydroxyl group in place of the methoxy group.

Uniqueness: The presence of the methoxy group in this compound contributes to its unique chemical and biological properties, distinguishing it from similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development.

Properties

IUPAC Name

3-amino-5-methoxy-3,4-dihydro-1H-quinolin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c1-14-9-4-2-3-8-6(9)5-7(11)10(13)12-8;/h2-4,7H,5,11H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEZWGSXVIIUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CC(C(=O)N2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-acetamidoamino-3-carboethoxy-5-methoxy-3,4-dihydrocarbostyril (5.7 g) and 6 M aqueous hydrochloric acid (75 mL) was refluxed for 6 h. This mixture was evaporated to a solid which was triturated with acetonitrile. Filtration provided 3-amino-5-methoxy-3,4-dihydrocarbostyril hydrochloride (3.8 g, mp 301–302° C. with decomp.) as gray crystals. The free base, 3-amino-5-methoxy-3,4-dihydrocarbostyril, was prepared by ion exchange on an SCX column (United Chemical Technologies, CLEAN-UP Extraction Column, sorbent CUBCX1HL, Synthesis 1997, 553–558) by loading in methanol and eluting with methanol, followed by 2 M methanolic ammonia. The ammonia containing eluant was evaporated to provide 3-amino-5-methoxy-3,4-dihydrocarbostyril.
Name
3-acetamidoamino-3-carboethoxy-5-methoxy-3,4-dihydrocarbostyril
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-5-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride
Reactant of Route 2
3-Amino-5-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride
Reactant of Route 3
3-Amino-5-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride
Reactant of Route 4
3-Amino-5-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride
Reactant of Route 5
3-Amino-5-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride
Reactant of Route 6
3-Amino-5-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride

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